(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its core structure features a fused thiazole-pyrimidine ring system substituted with a phenyl group at position 5, a methyl group at position 7, and a (1-methyl-1H-pyrazol-4-yl)methylene moiety at position 2. The E-configuration at the exocyclic double bond (C2) is critical for its spatial arrangement and intermolecular interactions.
The pyrazole substituent’s introduction likely follows similar condensation pathways, leveraging the reactivity of the aldehyde group.
Properties
IUPAC Name |
methyl (2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-16(19(26)27-3)17(14-7-5-4-6-8-14)24-18(25)15(28-20(24)22-12)9-13-10-21-23(2)11-13/h4-11,17H,1-3H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUFPOOQZVRFO-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Structure and Properties
The compound's structure features a thiazolo[3,2-a]pyrimidine core with several functional groups that contribute to its biological properties. The presence of the pyrazole moiety is particularly significant, as pyrazole derivatives have been extensively studied for their anti-inflammatory and anticancer activities .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated notable antitumor effects. For instance, compounds in this class have shown high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. In particular, some derivatives exhibited cytotoxicity levels significantly higher than standard chemotherapeutic agents like Sorafenib .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines possess antimicrobial properties. Studies have reported moderate activity against various bacterial strains, suggesting potential applications in treating infections . The mechanism is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Certain compounds have shown promising results in reducing inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antitumor Activity : A study synthesized various thiazolo[3,2-a]pyrimidines and tested them against different cancer cell lines. The results indicated that modifications to the substituents significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .
- Antimicrobial Evaluation : Another research effort involved testing a series of thiazolo[3,2-a]pyrimidines against common pathogens. The findings highlighted the structure-activity relationship, where specific functional groups enhanced antimicrobial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Derivatives of this compound have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Properties
The biological activity extends to anticancer effects, where modifications in the structure can enhance selectivity and potency against various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to tumor growth. Studies have shown that similar compounds effectively inhibit proliferation in cancer cells by targeting specific metabolic pathways .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Antitubercular Activity : A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities .
- Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Thiazolo-Pyrimidine Core : This involves reactions between thiazole and pyrimidine derivatives under controlled conditions to form the core structure.
- Functionalization Steps : Subsequent steps introduce various functional groups that enhance biological activity and solubility.
Potential Applications
- Development of Novel Antimicrobial Agents : Continued exploration of its derivatives could lead to new treatments for resistant bacterial strains.
- Anticancer Drug Development : Further modifications may yield compounds with enhanced efficacy against various cancers.
Comparison with Similar Compounds
Structural and Crystallographic Insights
- Dihedral Angles: In ethyl 7-methyl-2-(2,4,6-trimethoxybenzylidene)-5-phenyl, the dihedral angle between the thiazolo[3,2-a]pyrimidine core and the benzene ring is 80.94°, indicating significant non-planarity.
- Hydrogen Bonding : Methoxy groups in trimethoxybenzylidene derivatives facilitate C–H···O hydrogen bonds, forming chain-like crystal packing . In contrast, the target compound’s pyrazole group may engage in N–H···O/N interactions, though direct evidence is lacking.
- Configuration Impact : The E-configuration in the target compound and allylidene derivatives ensures spatial alignment conducive to intermolecular interactions, whereas undetermined configurations (e.g., in dichlorophenyl analogs) complicate property predictions .
Electronic and Functional Implications
- Electron-Donating vs. Chlorine (electron-withdrawing) in dichlorophenyl analogs may reduce electron density, affecting reactivity and binding affinities .
- Substituent choice (e.g., pyrazole’s nitrogen atoms) could modulate target selectivity .
Preparation Methods
Synthesis of 3,4-Dihydropyrimidine-2-Thione Precursor
The Biginelli reaction forms the pyrimidine-2-thione backbone. A mixture of methyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and thiourea (15 mmol) is refluxed in ethanol with zinc chloride (2 mmol) as a catalyst at 80°C for 4 hours. The product, methyl 4-methyl-2-thioxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate, precipitates as a white solid (Yield: 85–90%).
Reaction Conditions
| Reactant | Quantity | Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Methyl acetoacetate | 10 mmol | ZnCl₂ | Ethanol | 80°C | 4 h |
| Benzaldehyde | 10 mmol | ||||
| Thiourea | 15 mmol |
Cyclocondensation to Form Thiazolo[3,2-a]Pyrimidine Core
The dihydropyrimidine-2-thione reacts with ethyl chloroacetate (1.2 eq) in dry ethanol under reflux for 12 hours. Pyridine (2 eq) is added to neutralize HCl generated during the reaction. The product, methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is recrystallized from ethyl acetate (Yield: 70–75%).
Characterization Data
Knoevenagel Condensation for Exocyclic Double Bond Formation
The thiazolopyrimidine ketone (1 mmol) reacts with 1-methyl-1H-pyrazole-4-carbaldehyde (1.2 eq) in ethanol containing morpholine (2 eq) at reflux for 6 hours. The (E)-isomer predominates due to steric hindrance, confirmed by NOESY NMR. The final product is purified via silica gel chromatography (Hexane:EtOAc = 7:3) (Yield: 60–65%).
Optimization Table
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Morpholine | Ethanol | Reflux | 6 h | 65 |
| Piperidine | Toluene | 110°C | 8 h | 52 |
| DBU | DMF | 90°C | 4 h | 58 |
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The α-halo ester undergoes nucleophilic attack by the thiolate group of the pyrimidine-2-thione, followed by intramolecular cyclization to form the thiazole ring. Ethanol acts as both solvent and proton donor, facilitating HCl elimination.
Knoevenagel Reaction Dynamics
The aldehyde’s carbonyl carbon is activated by the base, forming an enolate intermediate with the thiazolopyrimidine ketone. Dehydration yields the α,β-unsaturated system, with the E-isomer favored due to reduced allylic strain.
Common Byproducts
- Z-Isomer : Minor product (<10%) due to kinetic control.
- Polymerized Aldehyde : Suppressed by using excess aldehyde and anhydrous conditions.
Analytical Validation and Spectral Data
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.50–7.30 (m, 5H, Ph), 6.92 (d, J = 15.6 Hz, 1H, CH=), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).
- 13C NMR : δ 170.2 (C=O ester), 164.8 (C=O ketone), 145.6 (CH=), 139.2 (pyrazole-C), 128.4–126.3 (Ph), 103.5 (C-5), 52.1 (OCH₃), 38.4 (NCH₃).
- HRMS (ESI) : m/z calcd for C₂₂H₂₁N₅O₃S [M+H]⁺ 452.1392, found 452.1389.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 168.7° between the thiazolopyrimidine and pyrazole rings.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a thiazole precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine) with a substituted aldehyde (e.g., 1-methylpyrazole-4-carbaldehyde) under acidic conditions (e.g., glacial acetic acid/acetic anhydride) to form the arylidene intermediate .
- Step 2 : Intramolecular cyclization catalyzed by sodium acetate or ammonium acetate, often requiring reflux for 8–12 hours .
- Step 3 : Purification via recrystallization (ethyl acetate/ethanol) or column chromatography. Key parameters include temperature control (100–120°C) and solvent selection to minimize side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) using Bayesian optimization or heuristic algorithms to identify Pareto-optimal conditions .
- In-line monitoring : Real-time HPLC or FTIR to track reaction progression and adjust parameters dynamically . Example: Replacing traditional reflux with microwave-assisted synthesis reduces reaction time by 40% while maintaining >80% yield .
Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Resolution methods:
- Variable-temperature NMR : Identifies dynamic effects (e.g., ring puckering in the thiazolopyrimidine core) .
- Density Functional Theory (DFT) : Computationally models energetically favorable conformers and compares with experimental data .
- Hydrogen bond analysis : Graph-set analysis of X-ray data clarifies intermolecular interactions that stabilize specific conformations .
Q. What computational methods are used to predict bioactivity or molecular interactions?
Advanced workflows include:
- Molecular docking : Screens against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
- Molecular Dynamics (MD) simulations : Assesses stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects on binding affinity) .
- QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) to activity trends .
Q. How can researchers design assays to evaluate the compound’s biological activity?
Assay design considerations:
- Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., thiazolopyrimidines inhibiting tyrosinase or EGFR kinases) .
- Dose-response profiling : Use IC/EC measurements in cell lines (e.g., MTT assay for cytotoxicity) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
